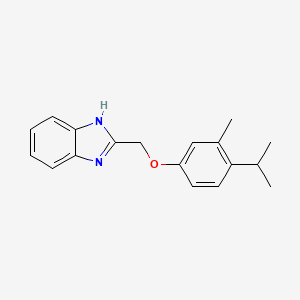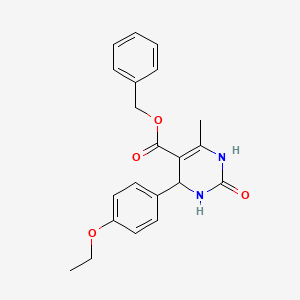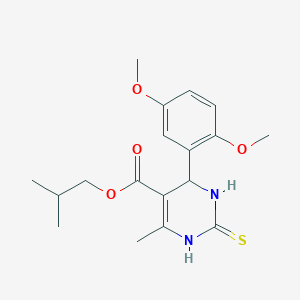![molecular formula C16H13ClN4O B11701242 4-[(E)-(2-chlorophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol CAS No. 478250-24-7](/img/structure/B11701242.png)
4-[(E)-(2-chlorophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-(2-chlorophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol is an azo compound characterized by the presence of a diazenyl group (-N=N-) linked to a chlorophenyl group and a pyrazol-5-ol moiety Azo compounds are known for their vibrant colors and are widely used in dyeing industries
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2-chlorophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol typically involves the diazotization of a primary aromatic amine followed by coupling with a suitable coupling component. The general synthetic route can be summarized as follows:
Diazotization: The primary aromatic amine (e.g., 2-chloroaniline) is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-methyl-1-phenyl-1H-pyrazol-5-ol under basic conditions to yield the desired azo compound.
Industrial Production Methods
Industrial production of azo compounds, including this compound, often involves large-scale batch or continuous processes. The key steps include:
- Preparation of the diazonium salt in a controlled environment to ensure safety and efficiency.
- Coupling with the coupling component in large reactors with precise control of temperature and pH.
- Purification of the final product through crystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-(2-chlorophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: The primary products are the corresponding aromatic amines.
Substitution: Depending on the nucleophile, substituted chlorophenyl derivatives are formed.
Aplicaciones Científicas De Investigación
4-[(E)-(2-chlorophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol has several applications in scientific research:
Chemistry: Used as a dye and in the synthesis of other complex organic molecules.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored polymers.
Mecanismo De Acción
The mechanism of action of 4-[(E)-(2-chlorophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol involves its interaction with biological molecules. The azo group can undergo reduction in vivo to form aromatic amines, which can interact with enzymes and other proteins. The compound’s effects are mediated through its ability to bind to specific molecular targets, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(E)-(4-fluorophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol
- 4-[(E)-(3-acetylphenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol
Uniqueness
4-[(E)-(2-chlorophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with biological targets, making it a valuable molecule for research and industrial applications.
Propiedades
Número CAS |
478250-24-7 |
|---|---|
Fórmula molecular |
C16H13ClN4O |
Peso molecular |
312.75 g/mol |
Nombre IUPAC |
4-[(2-chlorophenyl)diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C16H13ClN4O/c1-11-15(19-18-14-10-6-5-9-13(14)17)16(22)21(20-11)12-7-3-2-4-8-12/h2-10,20H,1H3 |
Clave InChI |
YTUDRMZNAVKBEX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-ethyl-4-hydroxy-2-oxo-N-[2-(piperidin-1-yl)ethyl]-1,2-dihydroquinoline-3-carboxamide](/img/structure/B11701166.png)

![(4Z)-4-[2-(3-bromo-4-methylphenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11701178.png)
![3-Methyl-N'-[(E)-[5-(2-nitrophenyl)furan-2-YL]methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11701184.png)
![Ethyl 2-{[(4-methoxyphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11701191.png)
![6-(4-Methylphenyl)-7-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-7-ium](/img/structure/B11701194.png)

![N-[(1Z)-3-[(furan-2-ylmethyl)amino]-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B11701206.png)
![(4E)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11701212.png)
![methyl N-[(3-methylphenoxy)acetyl]tryptophanate](/img/structure/B11701224.png)
![2-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B11701230.png)

![3-{[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]amino}-N-(naphthalen-1-yl)benzamide](/img/structure/B11701241.png)
